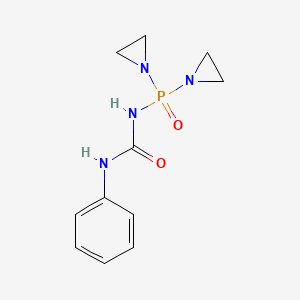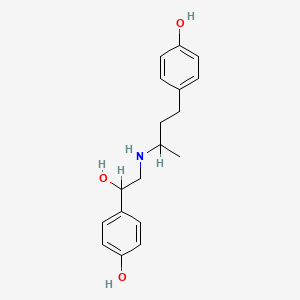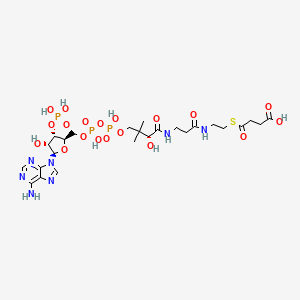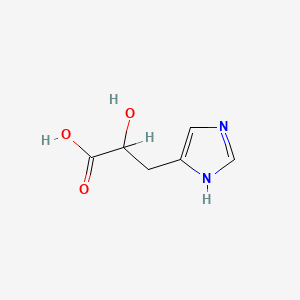
C 73 (Pharmaceutical)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- is a chemical compound known for its unique structure and properties It contains a urea backbone with bis(1-aziridinyl)phosphinyl and phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- typically involves the reaction of phenyl isocyanate with bis(1-aziridinyl)phosphinyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridinyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function. This mechanism is the basis for its potential biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-(4-methyl-3-nitrophenyl)
- Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-(4-chlorophenyl)
Uniqueness
Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- is unique due to its specific substitution pattern and the presence of both aziridinyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
3143-89-3 |
|---|---|
Molecular Formula |
C11H15N4O2P |
Molecular Weight |
266.24 g/mol |
IUPAC Name |
1-[bis(aziridin-1-yl)phosphoryl]-3-phenylurea |
InChI |
InChI=1S/C11H15N4O2P/c16-11(12-10-4-2-1-3-5-10)13-18(17,14-6-7-14)15-8-9-15/h1-5H,6-9H2,(H2,12,13,16,17) |
InChI Key |
NWJZWHGSBTVTGM-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)NC2=CC=CC=C2)N3CC3 |
Canonical SMILES |
C1CN1P(=O)(NC(=O)NC2=CC=CC=C2)N3CC3 |
Synonyms |
C 73 C 73 (pharmaceutical) C-73 N-diethyleneimidophosphonyl-N-phenylurea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















